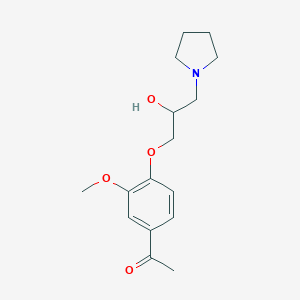

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone

Description

This compound is a phenylacetophenone derivative with a substituted propoxy linker containing a hydroxyl group and a pyrrolidine moiety. Its molecular formula is C₁₉H₂₅NO₄ (calculated based on substituents), featuring a methoxy group at the 3-position of the phenyl ring and a hydroxy-pyrrolidinylpropoxy chain at the 4-position . piperidine/piperazine) and aromatic substituents .

Properties

IUPAC Name |

1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12(18)13-5-6-15(16(9-13)20-2)21-11-14(19)10-17-7-3-4-8-17/h5-6,9,14,19H,3-4,7-8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBFUPPDJYCILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCCC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxyacetophenone and pyrrolidine.

Formation of Intermediate: The first step involves the alkylation of 4-hydroxy-3-methoxyacetophenone with 3-chloropropanol under basic conditions to form an intermediate.

Cyclization: The intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone undergoes several types of chemical reactions:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM), room temperature.

Reduction: NaBH4, methanol, room temperature.

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol, elevated temperatures.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It can be used as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the pyrrolidine ring.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Iloperidone (C₂₄H₂₇FN₂O₄)

- Key Differences : Iloperidone replaces pyrrolidine with a piperidine ring linked to a 6-fluorobenzo[d]isoxazole group. This modification enhances its antipsychotic activity by increasing dopamine D₂ and serotonin 5-HT₂A receptor affinity .

- Pharmacological Data: Property Iloperidone Target Compound* Molecular Weight 426.5 g/mol ~361.4 g/mol† Therapeutic Use Antipsychotic Not reported Metabolites O-dealkylation, N-oxidation Unknown

*Structural analog; †Estimated based on molecular formula.

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (Impurity 4)

- Key Differences : The propoxy chain lacks hydroxyl and pyrrolidine groups, substituted instead with a chlorine atom. This reduces polarity and likely alters metabolic stability compared to the target compound .

- Synthetic Relevance : Identified as a process-related impurity in Iloperidone synthesis, highlighting the sensitivity of the propoxy linker to halogenation .

Calcium Channel Blocker 63 (C₂₇H₂₅F₂N₂O₄)

- Key Differences : Features a bis(3,4-difluorophenyl)methyl-piperidine group instead of pyrrolidine. This confers antihypertensive activity (35% blood pressure reduction at 30 mg/kg in SHR rats), absent in pyrrolidine analogs .

- Structure-Activity Insight : Bulkier aromatic substituents on the nitrogen heterocycle enhance calcium-channel-blocking efficacy .

Antipsychotic Reference Compound (C₂₃H₂₃FN₂O₃S)

- Key Differences : Replaces pyrrolidine with a 4-(2-methoxyphenyl)piperazine group and incorporates a benzo[b]thiophene ring. Exhibits ED₅₀ = 1.42 mg/kg in climbing mice assays, weaker than haloperidol but stronger than sulpiride .

- Critical Structural Feature : The methoxyphenylpiperazine moiety enhances serotonin receptor binding, a property absent in pyrrolidine-based compounds .

Physicochemical and Metabolic Comparisons

Polarity and Solubility

- The hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs (e.g., impurity 4) .

- Pyrrolidine’s smaller ring size (5-membered vs.

Metabolic Pathways

- Piperidine/piperazine-containing analogs (e.g., Iloperidone) undergo oxidative N-dealkylation and O-dealkylation , whereas pyrrolidine derivatives are prone to ring-opening reactions or hydroxylation at the α-carbon .

Research Implications

- Drug Design : Replacing pyrrolidine with piperazine/piperidine enhances receptor selectivity (e.g., Iloperidone’s antipsychotic activity ).

- Metabolic Stability : Hydroxyl groups in the propoxy chain (as in the target compound) may improve solubility but increase susceptibility to phase II metabolism .

Biological Activity

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-methoxyphenyl)ethanone, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is . Its structural features include a methoxyphenyl group and a pyrrolidin-1-yl moiety, which are essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 275.37 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antiproliferative Effects

Research indicates that derivatives of the compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.02 mM against HeLa cells, indicating potent cytotoxicity .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| 3f | HeLa | 0.02 |

| 3aeo | L1210 | >10 |

| 3aeo | FM3A | >10 |

| 3f | Molt/4 | <0.1 |

The mechanism by which this compound induces apoptosis involves several pathways:

- Mitochondrial Dysfunction : The compound induces loss of mitochondrial membrane potential, leading to apoptosis .

- Reactive Oxygen Species (ROS) Production : Treatment with the compound results in increased ROS levels, which are critical in mediating apoptosis .

- Caspase Activation : The compound activates caspase-3, a key executor in the apoptotic pathway, further confirming its apoptotic effects .

Case Studies and Research Findings

A detailed study evaluated the effects of the compound on various cancer cell lines, highlighting its potential as an anticancer agent. The study found that:

- Cell Viability : The compound significantly reduced cell viability in a concentration-dependent manner.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in annexin-V positive cells, indicating early apoptosis .

Pharmacological Potential

The compound's structural features suggest it may interact with specific biological targets:

- Histamine H3 Receptor Modulation : Similar compounds have shown efficacy in modulating histamine receptors, which could be relevant for neurological applications .

- Serotonin Transporter Interaction : Some derivatives have been noted for their ability to interact with serotonin transporters, potentially influencing mood and anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.